2-cyclopropyl-1-(3-methylbenzyl)-1H-benzimidazole
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Overview
Description
2-CYCLOPROPYL-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOPROPYL-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: This can be achieved through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.
Introduction of the Cyclopropyl Group: This step often involves a cyclopropanation reaction, where a suitable cyclopropylating agent is used.
Attachment of the 3-Methylphenylmethyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the benzodiazole core is alkylated with a 3-methylbenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-CYCLOPROPYL-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-CYCLOPROPYL-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-CYCLOPROPYL-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-CYCLOPROPYL-1H-BENZODIAZOLE: Lacks the 3-methylphenylmethyl group, resulting in different chemical properties and applications.
2-CYCLOPROPYL-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE: Similar structure but with a different position of the methyl group on the phenyl ring.
Uniqueness
2-CYCLOPROPYL-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H18N2 |
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Molecular Weight |
262.3 g/mol |
IUPAC Name |
2-cyclopropyl-1-[(3-methylphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C18H18N2/c1-13-5-4-6-14(11-13)12-20-17-8-3-2-7-16(17)19-18(20)15-9-10-15/h2-8,11,15H,9-10,12H2,1H3 |
InChI Key |
AAKPSPRSEUDGIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4CC4 |
Origin of Product |
United States |
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